molecular formula C12H14FNO2 B13716795 Methyl 2-Fluoro-4-(1-pyrrolidinyl)benzoate

Methyl 2-Fluoro-4-(1-pyrrolidinyl)benzoate

Cat. No.: B13716795
M. Wt: 223.24 g/mol
InChI Key: BTKVZBJZJYUCRF-UHFFFAOYSA-N
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Description

The compound with the identifier “MFCD32632795” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD32632795 typically involves a series of well-defined chemical reactions. The preparation method often starts with the selection of appropriate starting materials, which undergo a series of transformations under controlled conditions. These transformations may include steps such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of MFCD32632795 is scaled up to meet the demands of various applications. The industrial production methods are designed to be efficient and cost-effective, often involving continuous flow processes and automated systems. The use of advanced technologies, such as high-throughput screening and process optimization, ensures that the compound is produced with consistent quality and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

MFCD32632795 undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound’s structure, which interact with different reagents under suitable conditions.

Common Reagents and Conditions

The common reagents used in the reactions of MFCD32632795 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions, such as solvent choice, temperature, and pH, are tailored to promote the desired transformations while minimizing side reactions.

Major Products

The major products formed from the reactions of MFCD32632795 depend on the specific reaction pathway and conditions employed

Scientific Research Applications

MFCD32632795 has a wide range of scientific research applications, spanning multiple disciplines:

    Chemistry: In chemistry, MFCD32632795 is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it an ideal candidate for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, MFCD32632795 is investigated for its potential as a biochemical probe. It can interact with specific biomolecules, providing insights into biological processes and pathways.

    Medicine: In the field of medicine, MFCD32632795 is explored for its therapeutic potential. Its unique properties may enable the development of new drugs or diagnostic agents.

    Industry: Industrial applications of MFCD32632795 include its use as an intermediate in the production of specialty chemicals, polymers, and materials with advanced properties.

Mechanism of Action

The mechanism of action of MFCD32632795 involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The molecular targets may include enzymes, receptors, or other proteins, and the pathways involved can range from signal transduction to metabolic processes.

Properties

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

methyl 2-fluoro-4-pyrrolidin-1-ylbenzoate

InChI

InChI=1S/C12H14FNO2/c1-16-12(15)10-5-4-9(8-11(10)13)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3

InChI Key

BTKVZBJZJYUCRF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N2CCCC2)F

Origin of Product

United States

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